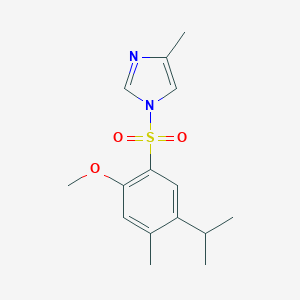
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, also known as SB-203580, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which are known to play a key role in the regulation of inflammation and immune responses.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the inhibition of p38 MAPK, a key signaling molecule that regulates inflammation and immune responses. p38 MAPK is activated in response to a variety of stimuli, including stress, cytokines, and growth factors, and plays a key role in the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole reduces the production of these pro-inflammatory molecules and thereby reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to have a number of biochemical and physiological effects in various disease conditions. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce joint inflammation and damage. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole for lab experiments is its specificity for p38 MAPK, which allows researchers to study the role of this signaling molecule in various disease conditions. However, one limitation of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole in animal models may not accurately reflect its effects in humans, and further studies are needed to determine its safety and efficacy in clinical trials.
Future Directions
There are a number of future directions for the study of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, including its potential use in combination with other drugs for the treatment of various disease conditions. Additionally, further studies are needed to determine its safety and efficacy in clinical trials, particularly in humans. Finally, the development of more specific and potent p38 MAPK inhibitors may lead to the development of more effective therapies for a variety of disease conditions.
Synthesis Methods
The synthesis of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the reaction of 4-methylimidazole with 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can then be purified using standard techniques such as column chromatography.
Scientific Research Applications
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been extensively studied for its potential therapeutic applications in a number of disease conditions, including rheumatoid arthritis, inflammatory bowel disease, and cancer. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are known to play a key role in the pathogenesis of the disease. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
properties
Product Name |
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
|---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)13-7-15(14(20-5)6-11(13)3)21(18,19)17-8-12(4)16-9-17/h6-10H,1-5H3 |
InChI Key |
JPQGNDCQMPXOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
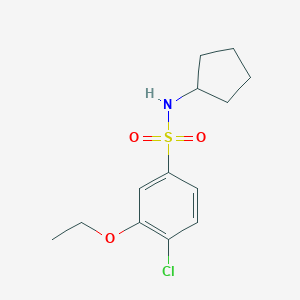


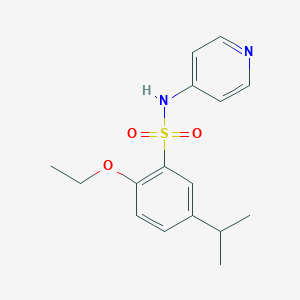
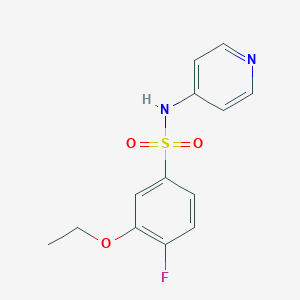
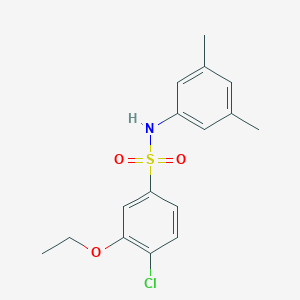

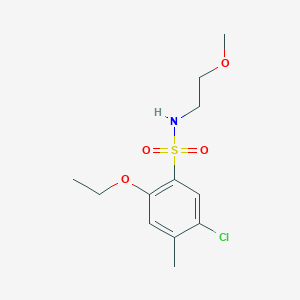
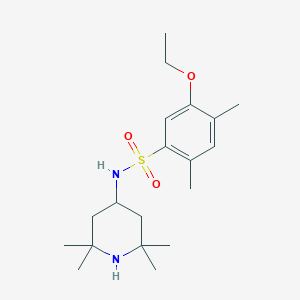
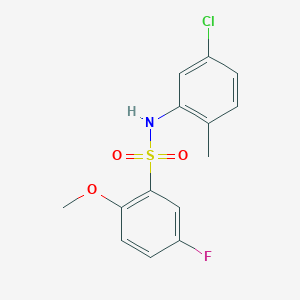
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)